Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate
Overview
Description
Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate: is a chemical compound with the molecular formula C19H36O4 . It is also known by other names such as 2-Oxiraneoctanoic acid, 3-(2-hydroxyoctyl)-, methyl ester and cis-9:10-Epoxy-12-hydroxystearic acid methyl ester . This compound is characterized by its unique structure, which includes an oxirane ring and a hydroxyl group, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate typically involves the epoxidation of unsaturated fatty acids followed by esterification. One common method includes the following steps:
Epoxidation: The unsaturated fatty acid undergoes epoxidation using a peracid such as . This reaction introduces the oxirane ring into the fatty acid chain.
Esterification: The epoxidized fatty acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines or alcohols .
Common Reagents and Conditions
Oxidation: Reagents like or .
Reduction: Reagents like or .
Substitution: Nucleophiles such as ammonia (NH3) or ethanol (C2H5OH) under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted alcohols or amines.
Scientific Research Applications
Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying epoxide reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate involves its interaction with various molecular targets and pathways:
Epoxide Ring: The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and DNA.
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate can be compared with other similar compounds, such as:
cis-910-Epoxy-12-hydroxystearic acid methyl ester: Similar structure but different chain length and functional groups.
2-Oxiraneoctanoic acid, 3-(2-hydroxyoctyl)-, methyl ester: Another name for the same compound, highlighting its structural features
Properties
IUPAC Name |
methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-9-12-16(20)15-18-17(23-18)13-10-7-6-8-11-14-19(21)22-2/h16-18,20H,3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZNGIXLOGCDSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC1C(O1)CCCCCCCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456368 | |
Record name | Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30602-82-5 | |
Record name | Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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